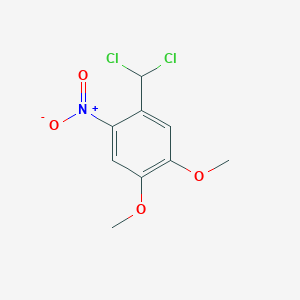
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene is an organic compound with a complex structure, featuring a dichloromethyl group, two methoxy groups, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene can be achieved through several methods. One common approach involves the chloromethylation of 4,5-dimethoxy-2-nitrobenzene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 1-(formyl)-4,5-dimethoxy-2-nitrobenzene or 1-(carboxy)-4,5-dimethoxy-2-nitrobenzene.
Reduction: Formation of 1-(dichloromethyl)-4,5-dimethoxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichloromethyl group may also participate in alkylation reactions with nucleophilic sites in biomolecules, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Dichloromethyl)-4,5-dimethoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Dichloromethyl)-2-nitrobenzene: Lacks the methoxy groups, affecting its solubility and chemical behavior.
4,5-Dimethoxy-2-nitrobenzene: Lacks the dichloromethyl group, leading to different synthetic and biological properties.
Uniqueness
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a versatile compound for various chemical transformations and research purposes.
Propiedades
Fórmula molecular |
C9H9Cl2NO4 |
|---|---|
Peso molecular |
266.07 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO4/c1-15-7-3-5(9(10)11)6(12(13)14)4-8(7)16-2/h3-4,9H,1-2H3 |
Clave InChI |
KVVQAIKPVMMCQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(Cl)Cl)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















